molecular formula C27H23N5O4 B565048 Pranlukast-d5 CAS No. 1216719-50-4

Pranlukast-d5

Cat. No. B565048
Key on ui cas rn: 1216719-50-4
M. Wt: 486.543
InChI Key: NBQKINXMPLXUET-RCQSQLKUSA-N
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Patent
US06069257

Procedure details

To a suspension of titanium tetrachloride (0.49 ml, 1.8 mole equivalents) in tetrahydrofuran (2.5 ml) was added lithium aluminium hydride (123 mg, 1.3 mole equivalents) to produce a black suspension of titanium (0) which was stirred for 15 minutes. 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran (1.24, 1 mole equivalent) was added, together with additional tetrahydrofuran (5 ml). The mixture was stirred for 60 minutes at room temperature and then heated at reflux for 90 minutes to give pranlukast in 71% solution yield.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two
Name
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
0.49 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]=[C:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([NH:18][C:19](=[O:37])[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]4[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=4)=[CH:22][CH:21]=3)[C:12]=2[O:11][C:10]([C:38]2[N:39]=[N:40][N:41](O)[N:42]=2)=[CH:9]1>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl.[Ti]>[CH:34]1[CH:35]=[CH:36][C:31]([CH2:30][CH2:29][CH2:28][CH2:27][O:26][C:23]2[CH:24]=[CH:25][C:20]([C:19]([NH:18][C:17]3[CH:16]=[CH:15][CH:14]=[C:13]4[C:8](=[O:7])[CH:9]=[C:10]([C:38]5[N:42]=[N:41][NH:40][N:39]=5)[O:11][C:12]=34)=[O:37])=[CH:21][CH:22]=2)=[CH:32][CH:33]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
123 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran
Quantity
1 mol
Type
reactant
Smiles
O=C1C=C(OC2=C1C=CC=C2NC(C2=CC=C(C=C2)OCCCCC2=CC=CC=C2)=O)C=2N=NN(N2)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.49 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
STIRRING
Type
STIRRING
Details
The mixture was stirred for 60 minutes at room temperature
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C=1C=CC(=CC1)CCCCOC=2C=CC(=CC2)C(=O)NC=3C=CC=C4C3OC(=CC4=O)C5=NNN=N5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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